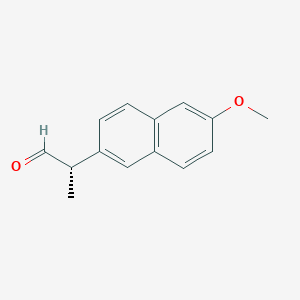
(S)-2-(6-methoxynaphthalen-2-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(6-methoxynaphthalen-2-yl)propanal is an organic compound that belongs to the class of naphthyl derivatives. These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings. The specific structure of this compound includes a methoxy group at the 6-position of the naphthalene ring and a propanal group at the 2-position, with the stereochemistry specified as (2S).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanal can be achieved through various organic synthesis techniques. One common method involves the Friedel-Crafts acylation of a naphthalene derivative followed by reduction and functional group transformation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
(S)-2-(6-methoxynaphthalen-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (2S)-2-(6-Methoxy-2-naphthyl)propanoic acid.
Reduction: (2S)-2-(6-Methoxy-2-naphthyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-(6-methoxynaphthalen-2-yl)propanal may have applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of naphthyl derivatives on biological systems.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of dyes, fragrances, or other industrial chemicals.
作用机制
The mechanism of action of (S)-2-(6-methoxynaphthalen-2-yl)propanal would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- (2S)-2-(6-Hydroxy-2-naphthyl)propanal
- (2S)-2-(6-Methyl-2-naphthyl)propanal
- (2S)-2-(6-Ethoxy-2-naphthyl)propanal
Uniqueness
(S)-2-(6-methoxynaphthalen-2-yl)propanal is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The stereochemistry (2S) also plays a crucial role in its interactions with other molecules, potentially leading to different effects compared to its (2R) enantiomer or other similar compounds.
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
(2S)-2-(6-methoxynaphthalen-2-yl)propanal |
InChI |
InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3/t10-/m1/s1 |
InChI 键 |
RCGQAPUWWHXBOK-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
规范 SMILES |
CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















